molecular formula C19H14F3NO3 B1237239 N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide

N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide

Cat. No.: B1237239
M. Wt: 361.3 g/mol
InChI Key: RXKDAZIRHPJDFT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide and its derivatives are subjects of synthesis and characterization in various studies. For instance, Özer et al. (2009) focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-methoxyphenyl substituents. They utilized techniques like IR and NMR spectroscopy for characterization (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, Rahmani et al. (2017) synthesized and characterized compounds with methoxy phenyl groups using X-ray powder diffraction and DFT studies (Rahmani et al., 2017).

Antibacterial Activity

Research has also explored the antibacterial properties of compounds containing 4-methoxyphenyl groups. Aghekyan et al. (2020) investigated the antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020). Furthermore, Bąk et al. (2020) conducted pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, demonstrating potential antimicrobial properties (Bąk et al., 2020).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, showing significant antioxidant and anticancer activities, especially against glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Molecular and Solid State Structure

The molecular and solid-state structure of compounds with methoxy phenyl groups has been a subject of interest. For example, Stephens et al. (2001) synthesized and characterized deuterium-labelled bis(methoxyamidino)phenyl furans, contributing to the understanding of these compounds' structure and properties (Stephens, Patrick, Chen, Tidwell, & Boykin, 2001).

Inhibitory Activities

Compounds containing methoxyphenyl groups have been studied for their inhibitory activities. Ohemeng et al. (1994) synthesized benzofuran hydroxamic acids with inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes (Ohemeng et al., 1994).

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-25-13-8-6-12(7-9-13)23-18(24)17-11-10-16(26-17)14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,23,24)

InChI Key

RXKDAZIRHPJDFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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